SPDP-PEG7-acid
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Overview
Description
SPDP-PEG7-acid is a polyethylene glycol (PEG)-based compound that contains SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) crosslinker and carboxylic acid moieties. The compound is known for its reactivity towards amine and thiol groups and contains a cleavable disulfide bond . This unique structure allows this compound to be used in various applications, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).
Preparation Methods
Synthetic Routes and Reaction Conditions
SPDP-PEG7-acid is synthesized by reacting SPDP with PEG7 and a carboxylic acid group. The reaction typically involves dissolving SPDP in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This solution is then added to a reaction mixture containing PEG7 and a carboxylic acid under controlled conditions . The reaction is usually carried out at room temperature for 8 to 16 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG7-acid undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can react with primary amines and sulfhydryl groups, forming stable amide and disulfide linkages.
Common Reagents and Conditions
Reducing Agents: DTT, TCEP
Solvents: DMSO, DMF
Buffers: Phosphate, carbonate/bicarbonate, borate buffers at pH 7-8
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, which can be further analyzed and purified .
Scientific Research Applications
SPDP-PEG7-acid has a wide range of applications in scientific research, including:
Mechanism of Action
SPDP-PEG7-acid exerts its effects through its reactive functional groups. The SPDP moiety reacts with amine and thiol groups, forming stable amide and disulfide linkages. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of conjugated molecules . In the context of PROTACs, this compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating targeted protein degradation via the ubiquitin-proteasome system .
Comparison with Similar Compounds
SPDP-PEG7-acid is unique due to its combination of SPDP and PEG7, which provides both reactivity and solubility. Similar compounds include:
PEG4-SPDP: Contains a shorter PEG spacer arm, resulting in different solubility and reactivity properties.
PEG12-SPDP: Contains a longer PEG spacer arm, offering greater flexibility and solubility.
These compounds share similar reactive groups but differ in their PEG spacer lengths, affecting their applications and performance in various contexts .
Properties
Molecular Formula |
C25H42N2O10S2 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H42N2O10S2/c28-23(26-7-22-38-39-24-3-1-2-6-27-24)4-8-31-10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-32-9-5-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30) |
InChI Key |
ALEGSCIYDKGXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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